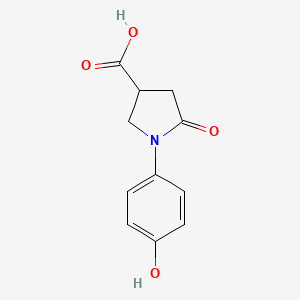

Acide 1-(4-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique

Vue d'ensemble

Description

1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine : Agent antioxydant et hépatoprotecteur

L’« Acide 1-(4-hydroxyphényl)-5-oxopyrrolidine-3-carboxylique » pourrait avoir un potentiel en tant qu’agent antioxydant et hépatoprotecteur. Des composés avec des structures hydroxyphényliques, comme l’acide 4-hydroxyphénylacétique, ont été étudiés pour leur capacité à prévenir les lésions hépatiques aiguës en augmentant les enzymes de phase II et les enzymes antioxydantes chez la souris . Cela suggère que des composés similaires pourraient être étudiés pour leurs propriétés médicinales dans la protection des cellules hépatiques contre les dommages dus au stress oxydatif.

Science des matériaux : Synthèse de polymères

En science des matériaux, les composés phénoliques sont utilisés pour améliorer la réactivité des molécules vis-à-vis de la formation de cycles benzoxazine . Ceci est crucial pour la création de polybenzoxazine, une classe de polymères thermodurcissables à haute performance. Le composant hydroxyphénylique du composé pourrait potentiellement être utilisé pour introduire des fonctionnalités phénoliques dans les polymères, conduisant à des matériaux avec des propriétés thermiques et mécaniques améliorées.

Science de l’environnement : Biodégradation des polluants

Les dérivés hydroxyphényliques ont été impliqués dans la biodégradation de polluants environnementaux comme le bisphénol A (BPA) . La recherche sur le rôle de l’« this compound » dans les voies de dégradation microbienne pourrait fournir des informations pour réduire l’impact des plastifiants et d’autres produits chimiques nocifs dans l’environnement.

Agriculture : Régulation de la croissance des plantes

Les composés phénoliques jouent un rôle dans la croissance et le développement des plantes. Ils sont impliqués dans la synthèse de la lignine, un composant majeur des parois cellulaires des plantes . L’étude de l’utilisation de l’« this compound » en agriculture pourrait conduire à des progrès en matière de rendement des cultures et de résilience en manipulant la teneur en lignine des plantes.

Biochimie : Inhibition enzymatique

En biochimie, il a été démontré que les dérivés hydroxyphényliques inhibent des enzymes comme l’α-amylase et l’α-glucosidase, qui sont impliquées dans le métabolisme des glucides . Ce composé pourrait être étudié pour son potentiel à réguler les processus métaboliques, ce qui est particulièrement pertinent pour la gestion de conditions comme le diabète.

Pharmacologie : Développement de médicaments

Le groupe hydroxyphénylique est une caractéristique commune dans de nombreux composés pharmacologiquement actifs. Par exemple, l’acide 4-hydroxyphénylpyruvique est impliqué dans le métabolisme de la tyrosine, un acide aminé essentiel à la synthèse des neurotransmetteurs . L’« this compound » pourrait être exploré pour ses applications pharmacologiques, éventuellement dans le développement de nouveaux médicaments ciblant les voies métaboliques.

Mécanisme D'action

Target of Action

The primary target of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with this compound are mediated by molecular computations . The compound’s interaction with its targets results in the inhibition of HPPD, which has different effects on plants and animals .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, and others .

Pharmacokinetics

Related compounds such as naringin have been found to have higher exposure in aged rats . Naringin and its metabolites were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea .

Result of Action

The inhibition of HPPD by 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid leads to different effects in plants and animals due to the different roles of HPPD in these organisms . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, organic acids, such as 3-(4-hydroxyphenyl)propionic acid and citric acid, were found to be effective predictors of the characteristics of diazotrophic assemblages across desert habitats . These environmental factors can modulate the community assembly and species co-occurrence patterns, thereby influencing the compound’s action .

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9-3-1-8(2-4-9)12-6-7(11(15)16)5-10(12)14/h1-4,7,13H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEYOPOUMSTVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389800 | |

| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39629-88-4 | |

| Record name | 1-(4-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

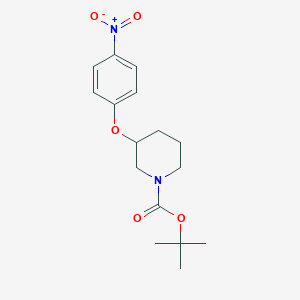

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

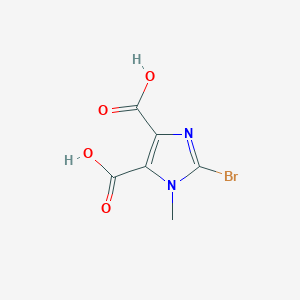

Feasible Synthetic Routes

Q1: What structural modifications were made to 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and what was their impact on antibacterial activity?

A1: Researchers synthesized a series of novel 1,4-disubstituted pyrrolidinone derivatives starting from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid []. These modifications involved incorporating various functional groups at the 1 and 4 positions of the pyrrolidinone ring. The modifications included:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)